molecular formula C10H12FNO2 B1441742 2-FLUORO-DL-HOMOPHENYLALANINE CAS No. 225233-81-8

2-FLUORO-DL-HOMOPHENYLALANINE

Cat. No.: B1441742
CAS No.: 225233-81-8
M. Wt: 197.21 g/mol
InChI Key: HKDDGWLHCOPIQU-UHFFFAOYSA-N
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Description

Contextualizing DL-Homophenylalanine as a Non-Proteinogenic Amino Acid

DL-Homophenylalanine is classified as a non-proteinogenic amino acid, meaning it is not one of the 22 amino acids genetically coded for in the synthesis of proteins. nih.gov These "unnatural" amino acids are crucial in biochemical research, serving as building blocks for creating novel peptides and as probes to study biological processes. chemimpex.comfrontiersin.org DL-Homophenylalanine exists as a racemic mixture, containing equal amounts of the D- and L-enantiomers. cymitquimica.com Its utility is found in peptide synthesis, protein engineering, and studies of enzyme kinetics and metabolic pathways. chemimpex.comcymitquimica.com

The defining structural feature of homophenylalanine is the insertion of an additional methylene (B1212753) (-CH2-) group into the side chain of phenylalanine. ontosight.aiebi.ac.uknih.gov This "homologation" extends the carbon backbone between the alpha-carbon and the phenyl group, altering the molecule's spatial and conformational properties compared to its proteinogenic counterpart. cymitquimica.comnih.gov This modification is part of a broader class of homologated amino acids, which include β- and γ-amino acids, where the amino group is shifted further down the carbon chain. ethz.ch This structural extension provides unique opportunities to create peptides with novel secondary structures and functionalities. beilstein-journals.org

Table 1: Structural Comparison of Phenylalanine and Homophenylalanine

FeaturePhenylalanineHomophenylalanine
Classification Proteinogenic α-amino acidNon-proteinogenic α-amino acid
Side Chain Benzyl group (-CH₂-Ph)Phenylethyl group (-CH₂-CH₂-Ph) ebi.ac.uk
Molecular Formula C₉H₁₁NO₂C₁₀H₁₃NO₂ ontosight.ai
Molecular Weight 165.19 g/mol 179.22 g/mol ontosight.ai

This table provides a summary of the key structural differences between phenylalanine and its homologated form, homophenylalanine.

The incorporation of homologated amino acids like homophenylalanine into peptides is a key strategy in medicinal chemistry and biochemical research. ethz.ch This structural modification can enhance the proteolytic stability of peptides, as the altered backbone is often less susceptible to degradation by endogenous proteases. mdpi.com Furthermore, the extended and more flexible side chain can influence the peptide's conformation, leading to the formation of unique secondary structures such as helices and pleated sheets that are not observed with standard α-amino acids. ethz.chbeilstein-journals.org Researchers utilize these features to design peptidomimetics with improved biological activity and to probe the structure-function relationships of proteins and enzymes. nih.gov Studies have shown that even a single homologated residue can significantly alter a peptide's self-assembly properties and biological potency. beilstein-journals.orgmdpi.com

The Role of Fluorine: Rationale for Fluorination in Amino Acid Derivatives

The introduction of fluorine into amino acid structures is a well-established strategy in chemical biology and drug discovery to confer unique properties upon the molecule. annualreviews.orgtandfonline.com

Fluorine is the most electronegative element, and its substitution for hydrogen imparts significant changes to a molecule's physicochemical profile. tandfonline.combeilstein-journals.org The carbon-fluorine (C-F) bond is stronger than a carbon-hydrogen (C-H) bond, which can increase the metabolic stability of a compound by making it more resistant to oxidative metabolism. annualreviews.orgtandfonline.com Fluorination also increases the lipophilicity, or hydrophobicity, of the molecule, which can enhance its ability to cross cellular membranes. annualreviews.orgresearchgate.net These electronic and steric changes can alter how the amino acid, and any peptide containing it, interacts with its biological targets, potentially leading to increased binding affinity or altered biological activity. annualreviews.orgplu.mx The strategic placement of fluorine can influence molecular conformation through stereoelectronic effects, providing a tool to design molecules with specific shapes. beilstein-journals.org

Table 2: Key Effects of Fluorine Substitution

Property AffectedImpact of FluorinationReference
Metabolic Stability Increased due to the strength of the C-F bond. annualreviews.orgtandfonline.com
Lipophilicity Generally increased, affecting membrane permeability. annualreviews.orgresearchgate.net
Acidity/Basicity Can be precisely tuned by the inductive effect of fluorine. researchgate.net
Conformation Influenced by dipole-dipole and stereoelectronic effects. beilstein-journals.org
Binding Affinity Can be enhanced through altered electronic and hydrophobic interactions. plu.mx

This interactive table summarizes the significant molecular changes resulting from the substitution of hydrogen with fluorine.

Fluorinated amino acids are exceptionally valuable as probes for studying protein structure, function, and dynamics, primarily through the use of ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy. nih.govacs.org Since fluorine is virtually absent in biological systems, the ¹⁹F NMR signal provides a clear and interference-free window to observe the local environment of the labeled amino acid within a protein. nih.gov The chemical shift of the ¹⁹F nucleus is highly sensitive to its surrounding environment, allowing researchers to monitor conformational changes, protein folding, and ligand binding events with high precision. acs.orgresearchgate.net This makes fluorinated amino acids, including derivatives like 2-FLUORO-DL-HOMOPHENYLALANINE, powerful tools for elucidating the molecular mechanisms of complex biological processes. acs.orgmdpi.com

Historical Context of this compound in Scientific Literature

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-4-(2-fluorophenyl)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12FNO2/c11-8-4-2-1-3-7(8)5-6-9(12)10(13)14/h1-4,9H,5-6,12H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKDDGWLHCOPIQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CCC(C(=O)O)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601289041
Record name α-Amino-2-fluorobenzenebutanoic acid
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Molecular Weight

197.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

225233-81-8
Record name α-Amino-2-fluorobenzenebutanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=225233-81-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name α-Amino-2-fluorobenzenebutanoic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Synthesis Research

General Principles of DL-Homophenylalanine Synthesis

The synthesis of the parent compound, DL-homophenylalanine, can be achieved through various chemical and enzymatic methods. These approaches provide the foundational frameworks that can be modified for the synthesis of its fluorinated derivatives.

Traditional chemical synthesis of DL-homophenylalanine often involves multi-step processes that can be complex and costly. nih.govresearchgate.net These routes typically aim to construct the core structure of 2-amino-4-phenylbutyric acid. Common strategies include stereoselective and asymmetric hydrogenation, as well as methods focused on carbon-carbon bond formation. researchgate.net

One documented approach involves a three-step reaction sequence to produce N-acetyl-homophenylalanine ethyl ester, which can then be hydrolyzed to yield the final amino acid. umn.edu Other methods may involve the transformation of the amino group in L-homophenylalanine into a bromide via diazotization and bromination, or the condensation of the carboxyl group with alcohols to form amino ester derivatives. guidechem.com

Table 1: Overview of Chemical Synthesis Routes for DL-Homophenylalanine

Method Description Key Features
Hydrogenation Involves stereoselective or asymmetric hydrogenation of a suitable precursor. A common method for establishing the chiral center.
C-C Bond Formation Creates the carbon skeleton of the molecule through various coupling reactions. Fundamental to building the homophenylalanine structure.
Multi-step Synthesis A sequence of reactions, for example, to create and then hydrolyze an ester derivative like N-acetyl-homophenylalanine ethyl ester. umn.edu Offers flexibility in precursor choice.

| Functional Group Interconversion | Involves transformations like diazotization and bromination of the amino group. guidechem.com | Allows for the modification of existing amino acid structures. |

Biocatalytic methods are often favored over traditional chemical routes due to their efficiency, sustainability, and high stereoselectivity under environmentally friendly conditions. nih.govresearchgate.net These approaches can be broadly categorized into chiral racemate resolution and asymmetric synthesis. researchgate.net

A prominent chemoenzymatic route is the transamination of 2-oxo-4-phenylbutanoic acid (OPBA) using transaminases, which elegantly produces the enantiomerically pure L-homophenylalanine. nih.govacs.org The use of enzymes like alcalase for the kinetic resolution of N-acetyl-homophenylalanine ethyl ester is another effective strategy. umn.edu

Recent research has identified the biosynthetic gene cluster responsible for homophenylalanine synthesis in the cyanobacterium Nostoc punctiforme. nih.govresearchgate.net These genes, designated hphA, hphB, and hphCD, have been expressed in Escherichia coli to enable the fermentative production of L-homophenylalanine from L-phenylalanine. nih.govresearchgate.net This discovery opens avenues for producing not only homophenylalanine but also its analogues through microbial fermentation. nih.govresearchgate.net

Table 2: Biocatalytic and Chemoenzymatic Synthesis Approaches

Approach Enzyme/Organism Substrate Product
Asymmetric Synthesis Transaminase 2-oxo-4-phenylbutanoic acid (OPBA) L-homophenylalanine nih.govacs.org
Kinetic Resolution Alcalase N-acetyl-homophenylalanine ethyl ester L-(+)-homophenylalanine umn.edu
Fermentative Production Engineered Escherichia coli (with hph genes) L-phenylalanine L-homophenylalanine nih.govresearchgate.net

| Fermentative Production | Engineered Escherichia coli (with hph genes) | o-fluorophenylalanine / m-fluorophenylalanine | 2-fluoro-homophenylalanine / 3-fluoro-homophenylalanine researchgate.net |

Specific Synthetic Routes for 2-FLUORO-DL-HOMOPHENYLALANINE and Related Fluorinated Homophenylalanine Derivatives

The synthesis of this compound requires specific strategies to introduce the fluorine atom onto the phenyl ring, followed by the construction of the amino acid side chain.

Incorporating fluorine into the aromatic ring of an amino acid can be accomplished either by starting with a pre-fluorinated building block or by performing a fluorination reaction at a later stage of the synthesis. nih.gov

A common and efficient method is to begin with a commercially available, simple fluorinated molecule, such as 2-fluorobenzyl bromide. nih.gov This precursor, which already contains the fluorine atom at the desired position, can then be elaborated to append the required amino and carboxyl groups to form the final amino acid. nih.gov

Direct fluorination of an aromatic ring can be achieved through several methods, including nucleophilic aromatic substitution (SNAr) on an activated precursor. nih.govacs.org Modern techniques also include metal-catalyzed fluorination reactions. nih.govmdpi.com For instance, copper-mediated radiofluorination has emerged as a powerful strategy for creating carbon-fluorine bonds on aromatic rings, often using boronic acid or pinacol (B44631) boronate ester precursors. mdpi.com Cross-coupling reactions, such as the Negishi and Suzuki couplings, are also valuable for connecting fluorinated aryl groups to amino acid backbones. nih.gov

A groundbreaking biocatalytic approach involves using the engineered E. coli strain containing the homophenylalanine biosynthesis genes. This system has been shown to accept ortho-fluorophenylalanine as a substrate, converting it directly into 2-fluoro-homophenylalanine. researchgate.net

Table 3: Strategies for Aromatic Fluorination in Amino Acid Synthesis

Strategy Description Example Precursors/Reagents
Fluorinated Building Blocks Synthesis begins with a simple, commercially available molecule that is already fluorinated. nih.gov 2-fluorobenzyl bromide
Nucleophilic Aromatic Substitution (SNAr) A nucleophile displaces a leaving group on an electron-deficient aromatic ring. nih.govacs.org 4-fluoro-3-nitrobenzotrifluoride
Metal-Catalyzed Fluorination Transition metals, such as copper or palladium, are used to catalyze the formation of the C-F bond. nih.govmdpi.com Aryl boronic esters, [18F]F-
Cross-Coupling Reactions Palladium-catalyzed reactions like Negishi or Suzuki coupling to link a fluorinated aryl halide with an amino acid precursor. nih.gov Iodo-serine derivatives, fluorinated arylboronic acids

| Biocatalysis | Engineered microbes convert a fluorinated precursor into the desired fluorinated homoamino acid. researchgate.net | E. coli with hph genes, o-fluorophenylalanine |

Achieving stereocontrol during the synthesis of fluorinated amino acids is crucial for their application. Various methods have been developed to selectively produce specific enantiomers or diastereomers.

Diastereoselective synthesis aims to control the formation of multiple stereocenters in a molecule. In the context of amino acid synthesis, this often involves the use of chiral auxiliaries or stereocontrolled reactions. The Schöllkopf approach, for instance, is a well-established method for the stereoselective synthesis of amino acids. nih.gov

Another powerful technique is the base-catalyzed Mannich addition, which can involve a chiral electrophilic imine, such as N-(tert-butylsulfinyl)difluoro(phosphoryl)imine, reacting with a nucleophile to create the desired stereochemistry. nih.gov The use of N-tert-butylsulfinylimines has been employed by several research groups to access acyclic fluorinated amino acids with high stereocontrol. nih.govnih.gov Furthermore, strategies that prevent the racemization of the α-stereogenic center during peptide bond formation, such as using a 2-nitrobenzenesulfonyl (Ns) protecting group, are critical for synthesizing complex peptidomimetics containing fluorinated residues. rsc.org

Table 4: Methods for Diastereoselective Synthesis of Fluorinated Amino Acids

Method Principle Key Features
Schöllkopf Approach Utilizes a chiral bis-lactim ether derived from valine and glycine (B1666218) as a chiral auxiliary to direct alkylation. nih.gov A classic and reliable method for stereoselective α-amino acid synthesis.
Chiral Auxiliaries (e.g., Sulfinylimines) A temporary chiral group (auxiliary) is attached to the substrate to direct a stereoselective reaction. nih.govnih.gov The use of N-tert-butylsulfinylimines in Mannich reactions provides high diastereoselectivity.
Stereocontrolled Reduction A prochiral substrate is reduced using reagents or conditions that favor the formation of one stereoisomer. nih.gov Can involve intramolecular effects like π-stacking to control the direction of hydride attack.

| Racemization-Free Coupling | Employs specific protecting groups, like the 2-nitrobenzenesulfonyl (Ns) group, to prevent epimerization during peptide coupling reactions. rsc.org | Crucial for the synthesis of peptides and peptidomimetics containing stereochemically sensitive residues. |

Stereoselective Synthesis of Fluoro-Homophenylalanine Enantiomers

Purification and Analytical Chemistry in Synthetic Research

High-Performance Liquid Chromatography (HPLC) is an indispensable analytical technique for assessing the purity and determining the enantiomeric excess (e.e.) of synthetically prepared this compound. researchgate.netnih.gov The separation of enantiomers is typically achieved using chiral stationary phases (CSPs) or through pre-column derivatization with a chiral reagent to form diastereomers that can be separated on a standard achiral column. researchgate.netnih.gov

For the direct separation of amino acid enantiomers, CSPs based on macrocyclic glycopeptide antibiotics, such as teicoplanin (e.g., Chirobiotic T columns), have proven effective. researchgate.netsigmaaldrich.com The separation mechanism relies on the formation of transient diastereomeric complexes between the chiral selector of the CSP and the enantiomers of the analyte, leading to different retention times. Mobile phase composition, typically a mixture of an organic modifier like ethanol (B145695) or methanol (B129727) and an aqueous buffer, is optimized to achieve baseline separation. sigmaaldrich.com

Indirect methods involve derivatization with a chiral agent, such as Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA), to create diastereomeric derivatives. These diastereomers can then be readily separated on a conventional reversed-phase C18 column. researchgate.net The choice between direct and indirect methods depends on the specific compound and the availability of suitable chiral columns and derivatizing agents.

Table 2: HPLC Conditions for Enantiomeric Separation of Homophenylalanine Analogues

Method Column Mobile Phase Detection Application
Direct Chirobiotic T, 25 cm x 4.6 mm, 5 µm Water/Ethanol (90:10, v/v) UV, 210 nm Separation of DL-Homophenylalanine enantiomers

Mass spectrometry (MS) is a powerful analytical tool used to confirm the identity and determine the molecular weight of synthesized this compound. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to deduce the elemental composition of the molecule, thereby confirming its identity.

In the analysis of fluorinated amino acids, MS can be coupled with a separation technique like HPLC (LC-MS) to analyze complex reaction mixtures. The mass spectrum of 2-fluorophenylalanine, a related compound, shows characteristic fragmentation patterns that can aid in structural confirmation. nih.gov For this compound, the molecular ion peak corresponding to its exact mass would be a key identifier. Fragmentation patterns would likely involve the loss of small neutral molecules such as water, carbon monoxide, or parts of the side chain, providing further structural information.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, and it is particularly informative for fluorinated compounds like this compound. nih.govnih.govspectroscopyonline.comjeol.comjeolusa.com The presence of the fluorine-19 (¹⁹F) nucleus, which is 100% naturally abundant and has a high gyromagnetic ratio, makes ¹⁹F NMR a highly sensitive and valuable tool. nih.gov

¹⁹F NMR spectra provide information about the chemical environment of the fluorine atom. The chemical shift of the fluorine signal is highly sensitive to its electronic surroundings, making it a powerful probe of molecular structure. nih.gov Furthermore, ¹⁹F can couple with other NMR-active nuclei, such as ¹H and ¹³C, leading to characteristic splitting patterns in the respective spectra. These coupling constants (J-couplings) provide valuable information about the through-bond connectivity of the atoms. For instance, ¹H-¹⁹F and ¹³C-¹⁹F coupling constants can help to definitively assign the position of the fluorine atom on the aromatic ring. nih.govjeol.comjeolusa.com

Two-dimensional NMR techniques, such as ¹H-¹⁹F Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Bond Correlation (HMBC), can be employed to establish correlations between the fluorine atom and protons or carbons in the molecule, further aiding in the complete structural assignment. nih.gov

Table 3: Key NMR Parameters for Fluorinated Compounds

Parameter Information Provided Typical Range
¹⁹F Chemical Shift (δ) Electronic environment of the fluorine atom Wide range, highly sensitive to substitution
¹H-¹⁹F Coupling Constant (JHF) Through-bond connectivity between ¹H and ¹⁹F Up to ~60 Hz

Analogues and Derivatives of this compound in Synthetic Studies

The synthesis of phosphonic acid analogues of homophenylalanine, where the carboxylic acid group is replaced by a phosphonic acid moiety (-PO₃H₂), has been a subject of interest in medicinal chemistry. nih.govpwr.edu.plmdpi.comresearchgate.net These analogues are designed as potential enzyme inhibitors, as the tetrahedral phosphonic acid group can mimic the transition state of peptide bond hydrolysis. pwr.edu.pl

Research has focused on the synthesis of a library of novel phosphonic acid analogues of homophenylalanine containing fluorine atoms in the phenyl ring. nih.govresearchgate.net The synthetic route often involves the conversion of commercially available fluorinated homophenylacetic acids into the corresponding aldehydes. pwr.edu.pl These aldehydes then undergo reaction with an amine source and a phosphorus reagent, followed by deprotection steps to yield the final fluorinated aminophosphonic acids. pwr.edu.plstonybrook.edu

These fluorinated homophenylalanine phosphonic acid analogues have been evaluated for their inhibitory properties against enzymes such as alanyl aminopeptidases. nih.gov Studies have shown that the position of the fluorine substitution on the phenyl ring can significantly influence the inhibitory activity of these compounds. nih.govmdpi.com For example, 1-amino-3-(3-fluorophenyl)propylphosphonic acid has been identified as a potent inhibitor of human and porcine alanyl aminopeptidases. nih.gov

Table 4: Mentioned Compounds

Compound Name
This compound
2-oxo-4-phenylbutanoic acid
L-homophenylalanine
fluoropyruvate
1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (FDAA)
2-fluorophenylalanine

Beta- and Gamma-Homologated Fluorinated Amino Acids

The synthesis of β- and γ-amino acids presents unique challenges compared to their α-analogues. Several strategies have been developed to introduce fluorine into these scaffolds, either on the aromatic ring or on the aliphatic backbone. These methods often involve multi-step sequences starting from readily available precursors.

One common approach to synthesizing γ-amino acids involves the homologation of α-amino acids. For instance, the Arndt-Eistert homologation can be employed to extend the carbon chain of an N-protected α-amino acid, such as 2-fluorophenylalanine, to its corresponding β-amino acid. Subsequent homologation steps could theoretically lead to the γ-amino acid, although this can be a lengthy process.

A more direct route to β-aryl-γ-amino acids often involves the construction of the carbon skeleton followed by the introduction of the amino group. For example, a general synthesis for compounds structurally related to this compound, such as 4-Amino-3-(4-fluorophenyl)butyric Acid Hydrochloride, typically starts with a substituted benzaldehyde (B42025) (in this case, 4-fluorobenzaldehyde). nbinno.com Key steps in such a synthesis often include condensation reactions to build the carbon chain, followed by reduction steps to introduce the amine functionality. nbinno.com The final step usually involves the formation of a hydrochloride salt to improve the compound's stability and solubility. nbinno.com

While a specific, detailed synthetic protocol for this compound (4-amino-3-(2-fluorophenyl)butanoic acid) is not extensively documented in widely available literature, the synthetic strategy can be inferred from methodologies used for its isomers and related compounds. A plausible synthetic route could start from 2-fluorobenzaldehyde. This would undergo a condensation reaction, for example, with a malonic acid derivative, followed by a series of transformations including reduction and amination to yield the final product.

The table below outlines a hypothetical multi-step synthesis for this compound based on established chemical transformations for analogous compounds.

Table 1: Hypothetical Synthetic Route for this compound

StepReactionReactantsReagents and ConditionsProduct
1Knoevenagel Condensation2-Fluorobenzaldehyde, Diethyl malonatePiperidine, Ethanol, RefluxDiethyl 2-(2-fluorobenzylidene)malonate
2Michael AdditionDiethyl 2-(2-fluorobenzylidene)malonateNitromethane, Sodium ethoxideDiethyl 2-(1-(2-fluorophenyl)-2-nitroethyl)malonate
3Reduction of Nitro GroupDiethyl 2-(1-(2-fluorophenyl)-2-nitroethyl)malonateH₂, Raney NickelDiethyl 2-(2-amino-1-(2-fluorophenyl)ethyl)malonate
4Cyclization (Lactam Formation)Diethyl 2-(2-amino-1-(2-fluorophenyl)ethyl)malonateHeat4-(2-Fluorophenyl)pyrrolidin-2-one
5Hydrolysis of Lactam4-(2-Fluorophenyl)pyrrolidin-2-oneAqueous HCl, RefluxThis compound hydrochloride

Detailed Research Findings

Research into the synthesis of fluorinated β- and γ-amino acids is driven by their potential as building blocks for peptidomimetics and as pharmacologically active compounds themselves. The strategic placement of fluorine can alter the conformational preferences of peptides, increase metabolic stability, and enhance binding affinity to biological targets.

For example, studies on the synthesis of fluorinated β-amino acid enantiomers have utilized enzymatic methods, such as lipase-catalyzed hydrolysis, to achieve high enantioselectivity. mdpi.comnih.gov This highlights the importance of stereochemistry in the biological activity of these compounds.

Furthermore, Negishi cross-coupling reactions have been successfully employed to synthesize a variety of fluorinated β- and γ-amino acids. nih.gov This method offers a modular approach, allowing for the coupling of different fluorinated aryl halides with appropriate amino acid precursors. nih.gov

While the specific research findings for the synthesis of this compound are limited, the general methodologies for creating fluorinated and homologated amino acids provide a strong foundation for its preparation. The development of efficient and stereoselective synthetic routes to such compounds remains an active area of chemical research.

Enzymatic Interactions and Biochemical Investigations

Substrate Specificity Studies of 2-FLUORO-DL-HOMOPHENYLALANINE

Aminopeptidases are enzymes that cleave amino acids from the N-terminus of proteins or peptides. The interactions of homophenylalanine analogues, including fluorinated variants, have been primarily investigated in the context of enzyme inhibition rather than as substrates for hydrolysis.

Human Aminopeptidase N (hAPN), also known as CD13, is a zinc-dependent metalloprotease found on the surface of various cells. rcsb.orgwikipedia.orgnih.gov It plays a role in processing peptide hormones, cell adhesion, and is a target in cancer therapy. rcsb.orgnih.govnih.gov Research into the interaction between hAPN and homophenylalanine derivatives has focused on their potential as inhibitors. Studies on phosphonic acid analogues of homophenylalanine, which include compounds with fluorine substitutions on the phenyl ring, have demonstrated that these molecules act as potent inhibitors of hAPN. nih.govresearchgate.net For instance, fluorinated homophenylalanine phosphonic acid analogues have shown inhibition constants in the submicromolar range against hAPN. nih.gov

Porcine Aminopeptidase N (pAPN) shares structural and functional similarities with its human counterpart. Investigations using this enzyme have also centered on the inhibitory activity of homophenylalanine analogues. As with hAPN, phosphonic acid derivatives of fluorinated homophenylalanine have been evaluated for their inhibitory effects on pAPN. nih.govresearchgate.net The inhibition constants for these compounds were found to be in the micromolar range, indicating a strong interaction, although generally less potent than their effect on the human enzyme. nih.gov

The substrate flexibility of biosynthetic pathways has been explored to produce novel amino acids. In strains of Escherichia coli engineered to produce L-homophenylalanine (L-Hph), the tolerance of the enzymatic machinery for alternative substrates has been tested. nih.gov These L-Hph-producing strains express genes from the cyanobacterium Nostoc punctiforme PCC73102, which are responsible for converting L-phenylalanine into L-homophenylalanine. nih.gov

Studies have demonstrated that these engineered strains can accept fluorinated analogues of phenylalanine as substrates. Specifically, when o-fluorophenylalanine (2-fluorophenylalanine) was supplied to the culture, the L-Hph biosynthetic pathway successfully converted it into the corresponding fluorinated homoamino acid, 2-fluoro-homophenylalanine. nih.gov This indicates that the enzymes within the pathway, such as HphA, HphB, and HphCD, tolerate the fluorine substitution at the ortho position of the phenyl ring, allowing for the synthesis of the novel fluorinated amino acid. nih.gov

Comparisons between fluorinated homophenylalanine analogues and their non-fluorinated counterparts, as well as with phenylalanine derivatives, have been a key aspect of enzymatic studies, particularly in the context of enzyme inhibition.

Enzymatic studies have revealed a higher inhibitory potential for homophenylalanine derivatives over phenylalanine derivatives when tested against both human and porcine alanine (B10760859) aminopeptidases. nih.govresearchgate.net This suggests that the additional methylene (B1212753) group in the side chain of homophenylalanine contributes favorably to binding within the active site of these enzymes. Furthermore, within the class of homophenylalanine phosphonic acid analogues, fluorinated compounds were among the most potent inhibitors identified. nih.gov For example, 1-amino-3-(3-fluorophenyl)propylphosphonic acid was highlighted as one of the most effective low-molecular inhibitors for both hAPN and pAPN. nih.gov

In biosynthetic systems, the L-Hph-producing strain of E. coli provides a direct comparison. While the natural pathway extends L-phenylalanine, its ability to also process o-fluorophenylalanine and m-fluorophenylalanine to produce their corresponding homoamino acids demonstrates a degree of substrate promiscuity. nih.gov However, the relative efficiency of conversion between the natural substrate (L-phenylalanine) and its fluorinated analogues was also noted, with the pathway successfully generating the novel fluorinated products. nih.gov

Interactions with Aminopeptidases

Role in Metabolic Pathways and Biochemical Processes

As a synthetic amino acid analog, this compound is not a natural component of metabolic pathways. However, its structural similarity to the natural amino acid L-phenylalanine and its derivative L-homophenylalanine suggests potential interactions with metabolic enzymes. The presence of a fluorine atom at the ortho position of the phenyl ring and an additional methylene group in the side chain introduces unique electronic and steric properties that influence its biochemical behavior.

Participation in Amino Acid Metabolism

While specific studies on the metabolic fate of this compound are not extensively documented, its potential participation in amino acid metabolism can be inferred from the behavior of related compounds. L-homophenylalanine, for instance, is known to be a substrate for certain enzymes. Research has demonstrated the enzymatic synthesis of L-homophenylalanine from 2-oxo-4-phenylbutyric acid utilizing tyrosine aminotransferase, indicating that the homophenylalanine structure is recognized by this enzyme. google.com This suggests that this compound could potentially undergo transamination, a critical step in the metabolism of many amino acids. acs.org

The fluorination of amino acids is a strategy known to enhance metabolic stability. iris-biotech.denih.gov The carbon-fluorine bond is exceptionally strong, making it resistant to cleavage by many metabolic enzymes. nih.gov This increased stability could lead to a longer biological half-life compared to its non-fluorinated counterpart.

Furthermore, studies on other fluorinated amino acids, such as p-fluorophenylalanine, have shown that they can be incorporated into proteins in place of their natural analogs. nih.govnih.gov This incorporation is often a stochastic process. nih.gov It is plausible that this compound could also be recognized by aminoacyl-tRNA synthetases and incorporated into polypeptide chains, potentially altering the structure and function of the resulting proteins.

Potential Metabolic Interaction Evidence from Related Compounds Enzyme Class Implicated
TransaminationL-homophenylalanine is a substrate for tyrosine aminotransferase. google.comAminotransferases
Incorporation into Proteinsp-fluorophenylalanine can be incorporated into proteins. nih.govnih.govAminoacyl-tRNA synthetases
Resistance to DegradationFluorination generally enhances metabolic stability. iris-biotech.denih.govVarious proteases and catabolic enzymes

Influence on Biological Systems due to Side Chain Characteristics

The unique side chain of this compound, featuring both an extended hydrocarbon chain and a fluorine substituent, dictates its influence on biological systems. The addition of a methylene group to the side chain, creating the "homo" structure, increases its size and hydrophobicity compared to phenylalanine.

The fluorine atom at the 2-position (ortho) introduces significant electronic effects. Fluorine is the most electronegative element, and its presence on the phenyl ring creates a dipole moment and alters the electron distribution of the aromatic system. sci-hub.stnih.gov This can influence how the side chain interacts with enzyme active sites and other biological molecules through non-covalent interactions such as dipole-dipole interactions and hydrogen bonding. sci-hub.st The steric bulk of the fluorine atom, though relatively small, can also affect the conformational flexibility of the side chain and its ability to fit into specific binding pockets. sci-hub.st

The combination of these characteristics can lead to several biological consequences:

Enzyme Inhibition: The altered electronics and sterics of the side chain may allow this compound to act as a competitive or non-competitive inhibitor of enzymes that normally bind phenylalanine or other aromatic amino acids.

Altered Protein Structure: If incorporated into proteins, the unique properties of the fluorinated side chain can influence protein folding and stability. nih.gov The increased hydrophobicity could favor its burial within the protein core, while the electronic effects could alter local electrostatic interactions.

Probing Biological Systems: The fluorine atom can serve as a useful probe in biophysical studies. 19F Nuclear Magnetic Resonance (NMR) spectroscopy can be used to monitor the environment of the fluorinated amino acid within a protein, providing insights into protein structure, dynamics, and interactions. nih.gov

Side Chain Characteristic Potential Biological Influence
Extended Hydrocarbon Chain (Homophenylalanine)Increased size and hydrophobicity, potentially altering binding affinity for enzyme active sites.
Ortho-Fluorine SubstituentAlters electronic distribution of the phenyl ring, creates a dipole moment, and introduces steric bulk, influencing non-covalent interactions and conformational preferences. sci-hub.stnih.gov

Applications in Medicinal Chemistry and Drug Discovery Research

Development of Enzyme Inhibitors with 2-FLUORO-DL-HOMOPHENYLALANINE Scaffold

The homophenylalanine structure is a key pharmacophore in several classes of enzyme inhibitors. The introduction of a fluorine atom onto this scaffold can significantly alter the inhibitor's potency, selectivity, and pharmacokinetic profile. nih.govrroij.com Fluorine's high electronegativity and small size allow it to modify the electronic properties of the molecule, influencing its interaction with the enzyme's active site. rroij.comresearchgate.net

L-homophenylalanine is recognized as an essential precursor and central pharmacophore unit for a significant class of Angiotensin-Converting Enzyme (ACE) inhibitors, commonly known as the "pril" drugs (e.g., Enalapril, Ramipril, Lisinopril). researchgate.net These drugs are critical in the management of hypertension and congestive heart failure. While direct synthesis of commercial ACE inhibitors using 2-fluoro-homophenylalanine is not widely documented in available research, the principles of medicinal chemistry suggest its potential utility. Fluorination of the homophenylalanine scaffold is a rational strategy to enhance the metabolic stability of the inhibitor, potentially leading to improved duration of action and bioavailability.

Table 1: Role of Homophenylalanine Scaffold in ACE Inhibitors

ACE Inhibitor Presence of Homophenylalanine Moiety Therapeutic Use
Enalapril Yes Hypertension, Heart Failure
Lisinopril Yes Hypertension, Heart Failure
Ramipril Yes Hypertension, Cardiovascular Disease

The proteasome is a crucial target in cancer therapy, and its inhibition can lead to cell cycle arrest and apoptosis in malignant cells. The second-generation proteasome inhibitor Carfilzomib, used in the treatment of multiple myeloma, is a tetrapeptide epoxyketone that contains a homophenylalanine residue within its structure.

Research into related peptide-based proteasome inhibitors has demonstrated that the incorporation of fluorinated phenylalanine derivatives can have a profound impact on both the potency and selectivity of the inhibitor. nih.gov Studies have shown that placing a fluorinated phenylalanine at specific positions (such as the P2 position) within a peptide inhibitor can generate highly specific inhibitors for the chymotrypsin-like (β5) subunit of the proteasome. nih.gov This suggests that synthesizing Carfilzomib analogs with a 2-fluoro-homophenylalanine scaffold could be a viable strategy to modulate its activity and selectivity, potentially leading to improved efficacy or a better side-effect profile. nih.gov

The utility of the 2-fluoro-homophenylalanine scaffold extends beyond ACE and proteasome inhibitors. Proteases are a broad class of enzymes involved in numerous pathological conditions, including viral infections, inflammation, and parasitic diseases. mdpi.com The development of inhibitors for these enzymes is a major focus of drug discovery.

A study on phosphonic acid analogues of homophenylalanine demonstrated their activity as inhibitors of alanyl aminopeptidases (APNs), which are metalloproteases. mdpi.com The research involved synthesizing various halogenated derivatives to probe structure-activity relationships. mdpi.com The findings indicate that fluorinated homophenylalanine analogues can be potent inhibitors of this class of enzymes, highlighting the broad applicability of this scaffold in designing inhibitors for diverse protease targets. mdpi.com Furthermore, the incorporation of unnatural amino acids is a key strategy in developing inhibitors for viral proteases, such as those found in influenza and coronaviruses. nih.gov

Use as Chiral Building Blocks in Pharmaceutical Synthesis

This compound is an unnatural amino acid, and as a chiral molecule, it exists as distinct stereoisomers (D and L enantiomers). In pharmaceutical synthesis, the specific three-dimensional arrangement of atoms is critical for a drug's biological activity. Using enantiomerically pure building blocks, or chiral synthons, is essential for creating drugs that interact correctly with their biological targets, such as enzymes and receptors. researchgate.netchemimpex.com

This compound serves as a valuable chiral building block for several reasons:

Stereospecificity : It allows for the construction of complex molecules with precise stereochemistry, which is crucial for efficacy.

Introduction of Fluorine : It provides a method to strategically place a fluorine atom within a target molecule to fine-tune its properties.

Unnatural Scaffold : As an unnatural amino acid, its incorporation can confer resistance to degradation by peptidases, enhancing the stability of peptide-based drugs. nih.govchemimpex.com

The synthesis of optically pure fluorinated phenylalanines and their derivatives is an active area of chemical research, underscoring their importance as precursors in drug development. nih.gov

Modulation of Bioavailability and Binding Affinity in Drug Design

A primary goal in drug design is to optimize a molecule's ADME (Absorption, Distribution, Metabolism, and Excretion) properties. The introduction of fluorine, such as in 2-fluoro-homophenylalanine, is a powerful tool for this purpose. nih.govmdpi.com

Bioavailability : Strategic fluorination can significantly improve oral bioavailability. nih.govmdpi.com This is achieved by enhancing metabolic stability (the C-F bond is very strong and resistant to enzymatic cleavage) and by increasing the molecule's permeability across biological membranes. Fluorine can alter the lipophilicity of a compound, which must be carefully balanced to ensure both solubility and membrane transport. mdpi.comnih.gov

Binding Affinity : Fluorination can directly influence how tightly a drug binds to its target protein. rroij.commdpi.com The electron-withdrawing nature of fluorine can alter the acidity (pKa) of nearby functional groups, which may lead to stronger hydrogen bonds or other electrostatic interactions within the binding site. nih.gov In some cases, fluorine can participate in favorable halogen bonding or cation-π interactions, further enhancing binding affinity. rroij.comnih.gov A study on fluorinated phenylalanine analogs binding to the Ste2p receptor confirmed that fluorination significantly impacts binding, which was attributed to effects on cation-π interactions. nih.gov

Table 2: Effects of Fluorination on Drug Properties

Property General Effect of Fluorination Rationale
Metabolic Stability Increased The Carbon-Fluorine (C-F) bond is strong and resists enzymatic cleavage. researchgate.net
Oral Bioavailability Often Improved Enhanced permeability and stability can lead to better absorption. nih.govmdpi.com
Binding Affinity Modulated (Increased or Decreased) Alters electronic properties, pKa, and can introduce new interactions (e.g., halogen bonds). rroij.comnih.gov

| Lipophilicity | Increased | Fluorine is lipophilic, which can affect solubility and membrane passage. researchgate.net |

Design of Peptidomimetics and Peptide-Based Therapeutics

Peptides are promising therapeutic agents due to their high specificity and potency, but their use is often limited by poor stability (rapid degradation by proteases) and low oral bioavailability. nih.gov Peptidomimetics are molecules designed to mimic the structure and function of natural peptides but with improved drug-like properties.

The incorporation of unnatural amino acids like 2-fluoro-homophenylalanine is a cornerstone of peptidomimetic design. chemimpex.com By replacing a natural amino acid with this fluorinated analog, researchers can achieve several benefits:

Proteolytic Resistance : The unnatural structure is not recognized by many proteases, significantly increasing the half-life of the therapeutic peptide in the body. nih.gov

Conformational Control : The fluorine atom can influence the peptide's secondary structure (e.g., alpha-helix or beta-sheet formation), which can lock it into the bioactive conformation required for target binding.

Enhanced Pharmacological Properties : As discussed, the fluorine atom can improve the peptide's absorption, distribution, and binding characteristics. mdpi.comchemimpex.com

This strategy has been successfully applied to develop more stable and effective peptide-based drugs for a wide range of diseases. chemimpex.com

Advanced Research Techniques and Methodologies

Protein Engineering and Directed Evolution for Biocatalyst Development

The biocatalytic synthesis of fluorinated amino acids, including 2-fluoro-DL-homophenylalanine, leverages enzymes with tailored specificities and efficiencies. Developing these specialized biocatalysts often requires sophisticated protein engineering and directed evolution strategies.

Directed evolution mimics natural selection in a laboratory setting to generate enzymes with desired properties. laboratorynotes.com This iterative process involves creating a large library of gene variants through random mutagenesis techniques like error-prone PCR or DNA shuffling, followed by high-throughput screening to identify variants with improved activity, stability, or specificity for non-natural substrates. laboratorynotes.com

In the context of producing this compound, research has focused on engineering enzymes involved in the biosynthesis of its parent compound, L-homophenylalanine. For instance, a biosynthetic pathway from the cyanobacterium Nostoc punctiforme PCC73102, when expressed in Escherichia coli, has been shown to convert various L-phenylalanine (L-Phe) analogs into their corresponding homoamino acids. nih.gov This system demonstrated the capability to convert DL-ortho-fluoro-phenylalanine (2-fluorophenylalanine) into its "homo" form, indicating the potential for microbial production of 2-fluoro-homophenylalanine. nih.gov The substrate specificity of the enzymes in this pathway, particularly the initial enzyme HphA, is a key target for protein engineering to enhance conversion efficiency for fluorinated substrates. nih.gov

These engineering efforts are part of a broader strategy to create efficient and sustainable routes for producing valuable chiral building blocks for pharmaceuticals. acs.orgresearchgate.net By modifying key enzymes, researchers can overcome the limitations of wild-type biocatalysts and expand their synthetic capabilities to include novel, non-natural amino acids. nih.gov

Table 1: Substrate Specificity of the L-Hph-Producing System from Nostoc punctiforme

Substrate Conversion to Homoamino Acid
DL-m-fluoro-Phe Yes
DL-o-fluoro-Phe Yes
L-Tyr Yes
β-methyl-Phe No
L-phenylglycine No
L-p-iodo-Phe No
L-p-nitro-Phe No
L-Trp No

This table is based on findings from the expression of Nostoc punctiforme genes in E. coli, as reported in scientific literature. nih.gov

Bioreactor Systems for Sustainable Production

The transition from laboratory-scale synthesis to sustainable, large-scale production of compounds like this compound relies on advanced bioreactor systems. For the biocatalytic production of the parent compound, L-homophenylalanine, membrane bioreactors (MBRs) have emerged as a highly effective technology. nih.gov These systems are considered a cornerstone of green chemistry as they offer significant advantages over traditional chemical synthesis, which often involves complex processes, high costs, and environmental pollution. researchgate.net

An MBR integrates the biocatalytic reaction and the separation process into a single unit. The membrane retains the costly biocatalysts (enzymes or whole cells) within the reactor, allowing for their continuous reuse while the product stream is selectively removed. researchgate.net This approach improves process efficiency and sustainability. nih.gov

Key parameters in these bioreactor systems are carefully controlled to maximize output. For the synthesis of L-homophenylalanine, studies have shown that optimizing factors such as pH is critical for achieving high product yields. researchgate.net For example, using a system with L-phenylalanine dehydrogenase and formate (B1220265) dehydrogenase, the optimal pH for the reaction was found to be 8.5, resulting in a product yield of over 80%. researchgate.netresearchgate.net Such integrated systems, proven effective for L-homophenylalanine, provide a robust framework for the sustainable production of its fluorinated derivatives. nih.gov

Spectroscopic Techniques for Investigating Molecular Interactions

Spectroscopic methods are indispensable for the structural characterization and investigation of molecular interactions of this compound. The presence of the fluorine atom provides a unique spectroscopic handle for certain techniques.

Fluorine-19 (¹⁹F) Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, high-sensitivity technique for analyzing fluorinated compounds. huji.ac.il The ¹⁹F nucleus has 100% natural abundance and a wide chemical shift range, which means that even subtle changes in the local electronic environment of the fluorine atom result in significant and easily detectable changes in the NMR spectrum. biophysics.orgnih.gov

This sensitivity makes ¹⁹F NMR an ideal tool for site-selective monitoring. nih.gov It can be used to:

Confirm Structural Identity: The chemical shift and coupling constants provide a unique fingerprint of the molecule.

Study Molecular Interactions: Changes in the ¹⁹F chemical shift can indicate binding events or conformational changes upon interaction with other molecules, such as proteins or receptors. biophysics.org

Analyze Complex Mixtures: Due to the lack of naturally occurring fluorinated compounds in biological systems, the ¹⁹F NMR spectrum is free from background signals, allowing for the analysis of fluorinated molecules in complex mixtures with minimal purification. nih.gov

Advanced ¹⁹F-centered NMR methodologies enable the complete structural elucidation of fluorinated molecules without requiring their separation from a mixture. rsc.org

Infrared (IR) spectroscopy, including Fourier-transform infrared (FTIR) and Attenuated Total Reflectance (ATR-IR) techniques, is primarily used to identify the functional groups present in a molecule. The IR spectrum shows absorption bands corresponding to the vibrational frequencies of specific chemical bonds (e.g., C=O, N-H, C-F). nih.gov

Recent advanced studies using cryogenic gas-phase IR spectroscopy combined with computational methods have provided exceptionally detailed insights into the intramolecular interactions within fluorinated phenylalanines. mpg.de For 2-fluoro-L-phenylalanine, this technique revealed the presence of a strong, proximal NH+⋯F hydrogen bond. The high resolution of cryogenic IR spectroscopy allows for the differentiation of various conformers of the molecule, an assignment that is often not possible with room-temperature techniques. mpg.de This ability to probe weak, fluorine-specific interactions is crucial for understanding the conformational preferences and biological activity of this compound.

Table 2: Application of Spectroscopic Techniques to Fluorinated Phenylalanine Analogs

Technique Information Obtained Reference
¹⁹F NMR Site-selective monitoring, structural elucidation in mixtures, analysis of molecular interactions. huji.ac.ilnih.govrsc.org
Cryogenic IR Identification of specific conformers, characterization of weak intramolecular interactions like NH+⋯F hydrogen bonds. mpg.de

| FTIR / ATR-IR | Analysis of primary functional groups (carboxyl, amino, etc.). | nih.gov |

Computational Chemistry and Molecular Dynamics Simulations

Computational chemistry and molecular dynamics (MD) simulations are essential tools that complement experimental techniques by providing atomic-level insights into the structure, dynamics, and interactions of this compound.

Density Functional Theory (DFT) calculations are frequently used in conjunction with spectroscopic data to provide accurate structural models and interpret complex spectra. For instance, DFT has been employed to calculate the theoretical IR spectra of different conformers of fluorinated phenylalanines, which is crucial for assigning the experimentally observed spectral bands and confirming the presence of specific intramolecular interactions like hydrogen bonds. mpg.de

Molecular Dynamics (MD) simulations allow researchers to study the behavior of molecules over time. nih.gov These simulations can model:

Conformational Dynamics: How the molecule flexes and changes shape in different environments (e.g., in water).

Solvation: How the molecule interacts with surrounding solvent molecules.

Intermolecular Interactions: The binding of the molecule to a biological target, such as an enzyme's active site.

By simulating systems containing fluorinated amino acids, researchers can understand how the fluorine substitution impacts properties like hydrophobicity, electrostatic potential, and binding affinity. Methodologies used in these simulations often involve defining a force field, constraining bond lengths with algorithms like LINCS, and calculating interaction energies to understand the driving forces behind molecular self-assembly or receptor binding. mdpi.comnih.gov These computational approaches are invaluable for rational drug design and for interpreting experimental observations. mdpi.com

Future Research Directions and Translational Perspectives

Exploration of Novel Bioactivities and Therapeutic Targets

The introduction of a fluorine atom into the phenylalanine side chain can significantly alter its physicochemical properties, leading to novel biological activities. Fluorine's high electronegativity can influence neighboring functional groups, and the carbon-fluorine bond's stability can enhance metabolic resistance. iris-biotech.de Research has shown that fluorinated amino acids can serve as valuable building blocks in the synthesis of peptide-based therapeutics, often improving the pharmacological properties of the parent peptide. chemimpex.com

Future research will likely focus on incorporating 2-FLUORO-DL-HOMOPHENYLALANINE into peptide sequences to modulate their stability, bioactivity, and receptor-binding affinity. chemimpex.com Its structural similarity to natural amino acids allows for its potential integration into peptides, which could lead to enhanced therapeutic agents. chemimpex.com The increased lipophilicity and thermal stability often associated with fluorinated amino acids could improve the pharmacokinetic profiles of peptide drugs.

Potential therapeutic areas for exploration include:

Drug Development: Serving as a key component in the synthesis of novel pharmaceuticals, particularly for designing drugs that target specific neurological pathways. chemimpex.com

Biochemical Research: Investigating protein-protein interactions and enzyme mechanisms, as the fluorinated analogue can act as a subtle probe to understand complex biological processes. chemimpex.com

Neuroscience: Its application in studies related to neurotransmitter function may offer insights into various neurological conditions. chemimpex.com

The unique properties of this compound make it a compelling candidate for developing peptides with improved proteolytic stability and structural integrity. iris-biotech.de

Development of Advanced Synthetic Strategies for Enhanced Stereocontrol and Yield

The synthesis of specific stereoisomers (enantiomers) of fluorinated amino acids is crucial, as biological activity is often dependent on the precise three-dimensional arrangement of the molecule. The development of synthetic routes that offer high stereocontrol and yield is a significant area of ongoing research.

Several general strategies are employed for the synthesis of side-chain fluorinated amino acids, which can be adapted for this compound:

Synthetic StrategyDescriptionKey Reagents/MethodsReference
Nucleophilic Fluorination A leaving group on the amino acid side chain is displaced by a nucleophilic fluoride (B91410) source like diethylaminosulfur trifluoride (DAST) or silver fluoride (AgF).DAST, morph-DAST, AgF nih.gov
Electrophilic Fluorination An electron-rich side chain reacts with an electrophilic fluorine source, such as N-fluorobenzensulfonimide (NFSI) or Selectfluor.NFSI, Selectfluor, Acetyl hypofluorite nih.govmdpi.com
Metal-Catalyzed Fluorination Palladium catalysis, for example, can be used for site-selective fluorination of a non-functionalized sp³ carbon, often guided by a directing group.Palladium catalysts, PIP directing group nih.gov
Chemoenzymatic Routes The use of enzymes, such as α-chymotrypsin, to achieve high enantiomeric purity in the synthesis of non-natural amino acids. researchgate.net This approach can be applied to produce optically pure forms of this compound.α-chymotrypsin researchgate.net
Multienzyme Cascades Linear and divergent enzyme cascades can enable the synthesis of high-value chiral molecules from renewable starting materials with high atom economy and sustainability. nih.govAlcohol dehydrogenase, Transaminase nih.gov

Future work will focus on optimizing these methods to improve yields and achieve even greater stereoselectivity, making the desired enantiomers of this compound more accessible for research and development.

Integration with Systems Biology for Comprehensive Metabolic Understanding

Systems biology aims to understand the complex interactions within biological systems by integrating experimental data with computational modeling. nih.gov To gain a comprehensive understanding of how this compound affects cellular metabolism, it is essential to move beyond studying its effect on a single target and instead analyze its impact on the entire metabolic network.

The integration of 'omics' data (such as metabolomics) with computational models provides a framework to predict the physiological function of an organism in a given environment. nih.gov When a fluorinated compound is introduced, it can influence metabolic pathways in unique ways. acs.org Systems biology approaches can help elucidate these effects.

Key aspects of this integration include:

Metabolic Network Reconstruction: Building a genome-scale model of an organism's metabolism allows for the in silico analysis of how the introduction of a novel compound like this compound might alter metabolic fluxes. nih.gov

Metabolomics Analysis: Experimental techniques like nuclear magnetic resonance (NMR) and mass spectrometry can be used to measure changes in the concentrations of various metabolites after exposure to the compound. This provides a snapshot of the metabolic state. youtube.com

Fluxomics: Using isotope-labeled versions of the compound can help trace its metabolic fate and understand how it is processed and incorporated by the cell.

By combining these approaches, researchers can move from simple correlation to a causative understanding of the compound's metabolic impact, identifying potential off-target effects or uncovering novel mechanisms of action. acs.orgyoutube.com

Application in Advanced Biomolecular Probes and Imaging Agents

The fluorine atom offers unique properties that make fluorinated amino acids, including this compound, highly valuable as probes and imaging agents.

Positron Emission Tomography (PET) Imaging: Malignant tumors often exhibit increased amino acid metabolism to support their rapid growth. northwestern.edumdpi.com This biological feature can be exploited for medical imaging. By labeling amino acids with the positron-emitting isotope fluorine-18 (B77423) (¹⁸F), it is possible to visualize tumors with high sensitivity using PET scans. nih.gov ¹⁸F-labeled amino acids serve as tracers that target the upregulated amino acid transporters present on cancer cells. mdpi.comnih.gov

ApplicationDescriptionAdvantagesReference
Tumor Imaging ¹⁸F-labeled 2-homophenylalanine derivatives could be developed as PET tracers to detect various cancers by targeting increased amino acid uptake in tumor cells.High uptake in tumor cells with low uptake in normal and inflammatory tissues. Can be used for diagnosis, staging, and evaluating treatment response. mdpi.comnih.gov
Brain Tumor Imaging Unlike the standard PET tracer ¹⁸F-FDG, which has high uptake in the normal brain, ¹⁸F-labeled amino acids show relatively low uptake, providing better contrast for visualizing gliomas.Ability to visualize the entire tumor volume with better contrast against normal brain tissue. mdpi.comnih.gov

¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy: The stable ¹⁹F isotope is an ideal nucleus for NMR studies because it is 100% naturally abundant and has a high gyromagnetic ratio, resulting in strong NMR signals with no background interference in biological systems. iris-biotech.denih.gov By incorporating this compound into a peptide or protein, the fluorine atom acts as a sensitive "spy" or reporter group. nih.gov This allows researchers to interrogate the properties and functions of the biomolecule, detecting even minor changes in the local environment of the label. iris-biotech.denih.gov

Addressing Challenges in Industrial-Scale Production of Fluoro-Homophenylalanine Derivatives

Transitioning the synthesis of a complex molecule like this compound from a laboratory setting to industrial-scale production presents significant challenges. These challenges are common in the manufacturing of specialty chemicals and pharmaceuticals.

Drawing parallels from the synthesis of related compounds like L-homophenylalanine, several key hurdles must be addressed: acs.org

Catalyst Utilization: The catalysts, particularly enzymes or precious metal catalysts, are often the most expensive components of the synthesis. Developing methods to recycle and reuse the catalyst efficiently is crucial for making the process economically viable. A repetitive batch approach can improve catalyst utilization but may be laborious to scale up. acs.org

Process Optimization (Batch vs. Fed-Batch):

Batch Process: All reactants are added to the reactor at the beginning. This can lead to issues with substrate inhibition and may not be the most productive method. acs.org

Fed-Batch Process: Substrates are fed into the reactor continuously or in increments. This strategy can overcome substrate inhibition by maintaining a low concentration of the starting material, often leading to higher productivity and better control over the reaction. acs.org

Product Isolation and Purification: The final product must be isolated from the reaction mixture with high purity. For homophenylalanine derivatives, this can be aided by in-situ product crystallization, which removes the product from the reaction equilibrium and simplifies purification. acs.org

Addressing these challenges through process engineering and optimization is essential for the cost-effective and sustainable industrial-scale production of this compound and its derivatives, which is a prerequisite for their widespread application in research and medicine.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-Fluoro-DL-Homophenylalanine, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : Synthesis typically involves fluorination of homophenylalanine precursors. For example, fluoro-substituted aromatic amino acids are synthesized via electrophilic substitution or transition-metal-catalyzed fluorination. Reaction optimization includes adjusting pH (e.g., acidic conditions for protonation of aromatic rings), temperature (often 60–80°C), and catalysts (e.g., palladium for cross-coupling). Purification via recrystallization or HPLC is critical, with purity >97% achievable . Yield optimization may require iterative adjustment of stoichiometric ratios (e.g., fluorine donor:substrate = 1.2:1) and monitoring by TLC/NMR .

Q. Which analytical techniques are most effective for characterizing this compound, and how are structural ambiguities resolved?

  • Methodological Answer :

  • NMR Spectroscopy : 1H^{1}\text{H} and 19F^{19}\text{F} NMR confirm fluorine substitution patterns and stereochemistry. For example, 19F^{19}\text{F} chemical shifts between -110 to -120 ppm indicate aromatic fluorine .
  • HPLC-MS : Reversed-phase HPLC with C18 columns (mobile phase: acetonitrile/0.1% TFA) separates DL isomers. MS (ESI+) detects molecular ions at m/z 212.1 [M+H]+^+ (C10_{10}H12_{12}FNO2_2) .
  • X-ray Crystallography : Resolves racemic mixtures by comparing unit cell parameters with non-fluorinated homologs (e.g., DL-homophenylalanine, CAS 82795-51-5) .

Q. How does the stability of this compound vary under different storage and experimental conditions?

  • Methodological Answer : Stability studies should assess:

  • Temperature : Long-term storage at RT (20–25°C) in desiccated, amber vials minimizes decomposition. Accelerated degradation studies (40°C/75% RH) show <5% impurity over 30 days .
  • pH Sensitivity : In aqueous buffers (pH 2–9), the compound is stable for 24 hours but undergoes hydrolysis at extremes (pH <2 or >10), detectable via HPLC retention time shifts .

Advanced Research Questions

Q. What mechanisms underlie the enzyme inhibition properties of this compound, and how can binding affinity be quantified?

  • Methodological Answer : Fluorine’s electronegativity disrupts enzyme-substrate interactions (e.g., in phenylalanine hydroxylase). Competitive inhibition assays (e.g., Lineweaver-Burk plots) quantify KiK_i values. For example:

  • Kinetic Assays : Monitor NADH oxidation at 340 nm when using purified enzymes. KiK_i values for 2-fluoro derivatives are typically 2–3-fold lower than non-fluorinated analogs due to enhanced electrophilicity .
  • Molecular Docking : Simulations (AutoDock Vina) predict fluorine’s role in hydrogen bonding with catalytic residues (e.g., Tyr138 in PAH enzymes) .

Q. How can this compound be radiolabeled for in vivo metabolic tracking, and what are the challenges in isotopic incorporation?

  • Methodological Answer :

  • 18F^{18}\text{F} Radiolabeling : Use nucleophilic substitution (e.g., K18F^{18}\text{F}/Kryptofix 2.2.2) on bromo- or nitro-precursors. Challenges include low radiochemical yield (<15%) due to steric hindrance from the homophenylalanine side chain .
  • Metabolic Pathway Analysis : PET imaging in model organisms (e.g., rodents) tracks 18F^{18}\text{F}-uptake in liver/kidney, with data corrected for defluorination artifacts via metabolite analysis (HPLC-γ\gamma counting) .

Q. What strategies improve chiral resolution of DL mixtures in fluorinated homophenylalanine derivatives for structure-activity studies?

  • Methodological Answer :

  • Chiral Chromatography : Use amylose-based columns (e.g., Chiralpak AD-H) with hexane:ethanol (80:20) to resolve enantiomers (resolution factor Rs>1.5R_s > 1.5) .
  • Enzymatic Resolution : Lipase-catalyzed ester hydrolysis (e.g., Candida antarctica) selectively hydrolyzes L-enantiomers, yielding >90% ee for D-forms. Reaction conditions: 30°C, pH 7.0, 24 hours .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.